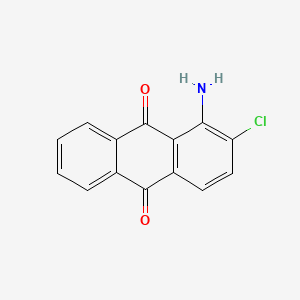

1-amino-2-chloroanthracene-9,10-dione

Description

Significance of Anthraquinones in Academic Research and Industry

Anthraquinones are of paramount importance across various scientific and industrial sectors. nbinno.com In industry, their primary application is in the manufacturing of a wide spectrum of dyes and pigments, lending vibrant and lasting colors to textiles, paints, and inks. nbinno.com Beyond colorants, they serve as crucial catalysts in the paper and pulp industry, enhancing the efficiency of the pulping process. nbinno.comnih.gov A significant industrial process, the anthraquinone (B42736) process, utilizes a 2-alkylanthraquinone to produce millions of tons of hydrogen peroxide annually. wikipedia.org

In academic and pharmaceutical research, anthraquinones are investigated for their diverse biological activities. researchgate.netnumberanalytics.com Naturally occurring anthraquinones, found in plants, fungi, and lichens, have been studied for their potential anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnumberanalytics.com This has spurred extensive research into synthesizing novel derivatives to develop new therapeutic agents. researchgate.net

Role of Amino- and Halogen-Substituted Anthraquinones

The introduction of substituents, particularly amino (-NH₂) and halogen (-Cl, -Br) groups, onto the anthraquinone core dramatically alters the compound's chemical and physical properties. These functional groups are key to the versatility of anthraquinone chemistry. biointerfaceresearch.com

Amino groups act as powerful auxochromes, modifying the electronic properties of the anthraquinone system. This change affects the molecule's absorption of light, making aminoanthraquinones essential building blocks for a wide range of dyes with varied colors. biointerfaceresearch.com The position and number of amino groups are critical in determining the final color and performance of the dye. Furthermore, the amino group provides a reactive site for further chemical modifications. biointerfaceresearch.comnih.gov

Halogen substituents, such as chlorine, also play a crucial role. They can influence the compound's color, lightfastness, and reactivity. The presence of a halogen can make the anthraquinone ring more susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups. This reactivity is fundamental in the synthesis of complex, polyfunctional dyes and pigments. Therefore, compounds like 1-amino-2-chloroanthracene-9,10-dione, which contain both types of substituents, are highly valuable intermediates in synthetic chemistry. biointerfaceresearch.com

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-chloroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOBTPNGSQEDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059446 | |

| Record name | 9,10-Anthracenedione, 1-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-07-7 | |

| Record name | 1-Amino-2-chloro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-amino-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-chloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

General Synthetic Routes for 1-Amino-2-chloroanthracene-9,10-dione and Related Anthraquinones

The synthesis of substituted anthraquinones such as this compound is typically a multi-step process involving the construction of the core tricyclic ring system followed by functional group interconversions. One established route to the related 1-aminoanthraquinone (B167232) involves the reaction of 2-chlorobenzyl chloride with xylene, catalyzed by a solid acid. This is followed by the oxidation of the methyl groups to form a benzophenone (B1666685) dicarboxylic acid. Subsequent ring closure yields a 1-chloroanthraquinone (B52148) carboxylic acid. The crucial step for introducing the amino group is the replacement of the chlorine atom with ammonia, followed by decarboxylation to yield 1-aminoanthraquinone. google.com

The introduction of the chlorine atom onto the anthraquinone (B42736) nucleus can be achieved through various chlorination methods. orgsyn.org The specific regiochemistry, yielding the 1-amino-2-chloro substitution pattern, depends on the directing effects of the substituents present on the ring during the halogenation and amination steps. The chemistry of 2-aminoanthraquinones is well-documented and provides a basis for understanding the reactivity and synthesis of these molecules. researchgate.net

Precursor Chemistry in the Synthesis of Substituted Anthracene-9,10-diones

The foundation of substituted anthracene-9,10-dione synthesis lies in the chemistry of its precursors. Phthalic anhydride (B1165640) and its derivatives are common starting materials. For instance, 1,4-dihydroxyanthraquinone (quinizarin) is produced from the reaction of phthalic anhydride with either 4-chlorophenol (B41353) (followed by hydrolysis) or hydroquinone (B1673460). wikipedia.org This dihydroxy derivative serves as a versatile intermediate.

Dichloro-dihydroxyanthracenedione compounds are key intermediates in the synthesis of more complex anthraquinone derivatives. The hydroxyl groups of compounds like 1,4-dihydroxyanthraquinone can be substituted with chlorine atoms to form dichlorinated anthraquinones. wikipedia.org For example, 1,4-dichloro-5,8-dihydroxy-9,10-anthracenedione is a halogenated precursor whose synthesis has been a subject of study. researchgate.net These chlorinated intermediates are then susceptible to nucleophilic substitution reactions, such as amination, to introduce amino functionalities onto the anthraquinone core.

| Precursor Compound | Starting Materials | Key Transformation |

| 1,4-Dihydroxyanthraquinone (Quinizarin) | Phthalic anhydride, 4-chlorophenol/Hydroquinone | Condensation/Cyclization |

| 1-Chloroanthraquinone carboxylic acid | 2-Chlorobenzyl chloride, Xylene | Multi-step synthesis including oxidation and ring closure google.com |

| Dichloroanthraquinones | Dihydroxyanthraquinones | Replacement of hydroxyl groups with chlorine wikipedia.org |

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. This includes the exploration of novel reaction media and catalytic systems to reduce waste and avoid harsh reaction conditions.

A significant advancement in green chemistry is the use of Deep Eutectic Solvents (DESs) as alternative reaction media. researchgate.netnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. erciyes.edu.tr They are often biodegradable, inexpensive, and can act as both solvent and catalyst. rsc.org

In the context of anthraquinone synthesis, a simple ammonium (B1175870) deep eutectic solvent, formed from choline (B1196258) chloride and urea, has been effectively used for the bromination of 1-aminoanthra-9,10-quinone. rsc.org This method eliminates the need for volatile organic solvents and strong acids, and the DES can be separated and reused without a significant loss of activity. rsc.org While this specific example details bromination, the principle is applicable to other halogenation reactions, offering a greener pathway for synthesizing compounds like this compound. rsc.org

| Deep Eutectic Solvent (DES) Components | Molar Ratio | Application |

| Choline chloride, Urea | 1:2 | Bromination of 1-aminoanthra-9,10-quinone rsc.org |

| Choline chloride, Glycerol | 1:1 | Extraction of natural products erciyes.edu.tr |

| Choline chloride, Citric acid | 1:1 | Extraction of anthocyanins erciyes.edu.tr |

| Choline chloride, Tartaric acid | 1:1 | Extraction of anthocyanins erciyes.edu.tr |

| Lactic acid, Glucose, Water | 5:1 (acid:glucose) + 10% water | Extraction of anthraquinones nih.gov |

Derivatization of this compound and Related Compounds

Amino- and diamino-substituted 9,10-anthracenediones are key compounds used in the synthesis of a variety of dyes and pigments. biointerfaceresearch.com The functional groups on this compound allow for a range of derivatization reactions to produce new molecules with tailored properties.

Amination is a powerful tool for modifying chloro-substituted anthraquinones. The chlorine atom in this compound can be replaced by various amino groups through nucleophilic aromatic substitution. This allows for the synthesis of a diverse array of diaminoanthracene-9,10-dione derivatives. researchgate.net For example, reacting chloroanthraquinones with aniline (B41778) derivatives can introduce aryl-amino groups, a strategy used in the synthesis of dyes like Acid Violet 43 from quinizarin (B34044) derivatives. wikipedia.org The synthesis of new amino-anthracene-9,10-dione derivatives is an active area of research, leading to compounds with potential applications in various fields. biointerfaceresearch.comresearchgate.net

Substitution Reactions

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. This reactivity is a cornerstone for synthesizing a diverse array of substituted aminoanthraquinones.

One of the most significant substitution reactions is the Ullmann condensation , a copper-catalyzed reaction that facilitates the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. wikipedia.org Traditionally, these reactions require high temperatures and polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst. For instance, the Goldberg reaction, a variation of the Ullmann condensation, specifically involves the formation of a C-N bond between an aryl halide and an aniline derivative. wikipedia.org

Modern advancements in the Ullmann reaction have introduced the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can lead to improved reaction conditions. wikipedia.org Microwave-assisted Ullmann coupling reactions have also been developed, offering a more efficient and rapid method for synthesizing alkyl- and aryl-amino substituted anthraquinone derivatives. nih.gov These reactions can often be performed in aqueous buffer solutions, reducing the need for harsh organic solvents. nih.gov

The following table summarizes typical conditions for Ullmann-type reactions, which can be applied to this compound.

| Nucleophile | Catalyst | Ligand (optional) | Solvent | Temperature | Product Type |

| Amines (Anilines, Alkylamines) | Copper (Cu(I) or Cu(0)) | Phenanthroline, Diamines | NMP, DMF, Nitrobenzene | High (often > 210°C) | Di- or Triarylamines |

| Phenols | Copper (Cu(I) or Cu(0)) | Picolinic acid | DMF, Toluene | High | Diaryl ethers |

| Thiols | Copper (Cu(I) or Cu(0)) | - | DMF | High | Diaryl thioethers |

It is important to note that the reactivity of the aryl halide in Ullmann condensations follows the trend I > Br > Cl, meaning that chloroanthraquinones are generally less reactive than their bromo or iodo counterparts. wikipedia.org The presence of electron-withdrawing groups on the anthraquinone ring can enhance the rate of these substitution reactions. wikipedia.org

Beyond copper-catalyzed reactions, direct nucleophilic aromatic substitution (SNAr) can also occur, particularly with strong nucleophiles. The electron-withdrawing nature of the anthraquinone core facilitates the attack of nucleophiles on the carbon atom bearing the chlorine.

Formation of Carboxamide Derivatives

The amino group at the 1-position of this compound provides a reactive site for the formation of carboxamide (amide) bonds. This derivatization is a common strategy to modify the properties of the anthraquinone chromophore and to synthesize compounds with potential biological activity.

The synthesis of N-(2-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl) amides can be achieved through the reaction of this compound with various carboxylic acid derivatives, such as acyl chlorides or carboxylic acids activated with coupling agents.

A general route to these carboxamides involves the acylation of the amino group. For example, reacting this compound with a substituted benzoyl chloride in an appropriate solvent and in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-benzoyl-1-amino-2-chloroanthracene-9,10-dione.

Recent research has demonstrated the synthesis of novel 1H-benzimidazole-anthraquinone-carboxamides and 1H-pyrrole-anthraquinone-carboxamides from various aminoanthraquinones. impactfactor.org These syntheses typically involve the reaction of the aminoanthraquinone with a heterocyclic carbonyl chloride in a solvent like N,N-dimethylformamide (DMF) with a base such as sodium hydride (NaH). impactfactor.org

The table below outlines a general procedure for the synthesis of carboxamide derivatives from aminoanthraquinones.

| Acylating Agent | Coupling Agent (if applicable) | Base | Solvent | General Product Structure |

| Acyl Chloride (R-COCl) | - | Pyridine, Triethylamine | Dichloromethane, Toluene | 1-(R-carboxamido)-2-chloroanthracene-9,10-dione |

| Carboxylic Acid (R-COOH) | DCC, HATU, COMU | DMAP, DIEA | DMF, Dichloromethane | 1-(R-carboxamido)-2-chloroanthracene-9,10-dione |

| Heterocyclic Carbonyl Chloride | - | Sodium Hydride | DMF | 1-(Heterocyclic carboxamido)-2-chloroanthracene-9,10-dione |

Incorporation into Polymeric and Oligomeric Structures

The bifunctional nature of this compound, possessing both an amino group and a reactive chloro group, makes it a potential monomer for the synthesis of novel polymers and oligomers. The incorporation of the rigid and chromophoric anthraquinone unit into a polymer backbone can impart unique optical, thermal, and electronic properties to the resulting material.

One of the primary methods for incorporating this molecule into a polymeric structure is through polycondensation reactions . libretexts.org The amino group can react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyamides. chemguide.co.uksavemyexams.com

For instance, the reaction of this compound with a diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride, would lead to the formation of a polyamide chain. The polymerization is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at low temperatures. nih.gov

The general scheme for the formation of a polyamide from a diamine and a diacyl chloride is as follows:

n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-OC-R'-CO-]n + 2n HCl

In the context of this compound, the molecule would act as a mono-functional amine in the polymerization, leading to end-capping of the polymer chain, unless the chloro group is also utilized in a subsequent polymerization step. To form a high molecular weight polymer, a diamino-anthraquinone derivative would typically be required, or this compound could be used as a comonomer to introduce the chromophore into the polymer structure.

The synthesis of polyamides containing amino acid residues has been reported, demonstrating the versatility of polycondensation reactions in creating complex polymeric architectures. nih.gov Microwave-assisted synthesis has also been employed to rapidly build polyamides, offering a more efficient route to these materials. libretexts.org

The properties of the resulting polyamides, such as solubility, thermal stability, and film-forming ability, would be influenced by the structure of the diacyl chloride comonomer and the concentration of the anthraquinone unit in the polymer backbone.

Chemical Reactivity and Mechanistic Investigations

Reactivity Governed by the Anthraquinone (B42736) Core

The anthraquinone nucleus, a tricyclic aromatic system with two ketone groups at positions 9 and 10, is the foundational structure of 1-amino-2-chloroanthracene-9,10-dione. This core is known for its relative stability due to aromaticity. However, it can participate in several types of reactions.

Anthraquinones can undergo reversible redox reactions, a property that is central to their use in various applications. numberanalytics.com The keto groups can be reduced to form anthrahydroquinones. numberanalytics.com Additionally, the aromatic rings of the anthraquinone core can undergo electrophilic substitution reactions, such as nitration and halogenation, although the presence of the deactivating dione (B5365651) groups makes these reactions less favorable than for other aromatic systems. numberanalytics.comliberty.edu Conversely, nucleophilic substitution reactions are also possible, particularly at positions activated by electron-withdrawing groups. numberanalytics.com

The substituents on the anthraquinone core significantly influence its reactivity. numberanalytics.com The interplay between the amino and chloro groups in this compound will therefore modulate the inherent reactivity of the parent anthraquinone structure.

Reactivity of the Amino Group in this compound

The amino group (-NH₂) at position 1 is an activating, ortho-, para-directing group. Its presence increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In the context of aminoanthraquinones, the amino group can be a site for various chemical transformations. researchgate.net

Protonation of the amino group can occur in acidic conditions. researchgate.net The amino group can also undergo reactions such as acylation and amidation. For instance, related aminoanthracene-9,10-diones can be coupled with carboxylic acids to form carboxamides. Diazotization is another characteristic reaction of primary aromatic amines, which could potentially be used to transform the amino group into other functionalities. researchgate.net The reactivity of the amino group is a key factor in the synthesis of a diverse range of anthraquinone derivatives. mdpi.com

Reactivity of the Chloro Substituent in this compound

The chlorine atom at position 2 is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it is also a potential leaving group in nucleophilic aromatic substitution reactions. The reactivity of the chloro substituent is influenced by the electronic effects of the adjacent amino group and the anthraquinone core itself.

Nucleophilic substitution of the chloro group can be facilitated by the presence of the activating amino group. This type of reaction is a common strategy for introducing new functional groups onto the anthraquinone scaffold, leading to the synthesis of novel derivatives with varied properties. mdpi.com The conditions required for such substitutions, including the choice of nucleophile, solvent, and temperature, would be critical in determining the outcome of the reaction.

Electrophilic Characteristics of Dione Functional Groups

The two ketone (dione) functional groups at positions 9 and 10 are strongly electron-withdrawing and impart a significant electrophilic character to the central ring of the anthraquinone core. liberty.edu These carbonyl carbons are susceptible to attack by nucleophiles. researchgate.net

The redox behavior of anthraquinones is a direct consequence of the electrophilic nature of the dione groups. numberanalytics.com They can be reduced to the corresponding hydroquinone (B1673460) form. This redox cycling is a key aspect of the biological activity of some anthraquinone derivatives, where they can generate reactive oxygen species (ROS). nih.gov The introduction of electron-withdrawing groups, such as the chloro substituent, can further enhance the electrophilic character of the dione groups and influence the redox potential of the molecule. nih.gov

Reaction Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving this compound are influenced by a combination of electronic and steric factors. The relative positions of the amino and chloro groups, as well as their electronic properties, will dictate the regioselectivity and rate of reactions.

For instance, in nucleophilic substitution reactions targeting the chloro group, the mechanism is likely to proceed via a Meisenheimer complex, a common intermediate in nucleophilic aromatic substitution. The rate of this reaction would be dependent on the nucleophilicity of the attacking species and the stability of the intermediate.

Computational studies on related systems have been used to investigate reaction pathways and predict the kinetic and thermodynamic favorability of different transformations. researchgate.net Such studies can provide valuable insights into the energy barriers and transition states of reactions involving substituted anthraquinones.

Tautomerism Studies of Related Amino-Anthracenediones

Tautomerism, the interconversion of structural isomers, is a phenomenon observed in certain substituted anthraquinones, particularly those with hydroxyl and amino groups. wikipedia.org For amino-anthracenediones, keto-enol and amino-imine tautomerism can occur. pleiades.online

Advanced Spectroscopic and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

The precise structure of 1-amino-2-chloroanthracene-9,10-dione would be definitively confirmed through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's functional groups, connectivity of atoms, and electronic properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is expected to show characteristic absorption bands. Specifically, the presence of the amino group (-NH₂) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl groups (C=O) of the quinone structure would exhibit strong absorption bands typically in the range of 1650-1690 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| C=O Stretch (Quinone) | 1650-1690 |

| Aromatic C-H Stretch | >3000 |

| C-Cl Stretch | 600-800 |

Note: This table is predictive and based on characteristic functional group frequencies. Specific experimental data for this compound is not currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the chemical environment of the aromatic protons and the amino group protons. The protons of the amino group would likely appear as a broad singlet. The aromatic protons would resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns being dependent on their position relative to the electron-withdrawing chloro and carbonyl groups, and the electron-donating amino group.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons are expected to resonate at the most downfield region (typically 180-190 ppm). The aromatic carbons would appear in the range of 110-150 ppm. The specific chemical shifts would be influenced by the attached substituents.

Detailed analysis of both ¹H and ¹³C NMR spectra would allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the anthraquinone (B42736) core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the anthraquinone chromophore. The presence of the amino and chloro substituents will influence the wavelength of maximum absorption (λmax). Generally, anthraquinone derivatives show absorptions in both the UV and visible regions of the electromagnetic spectrum. The electronic transitions are typically of the π → π* and n → π* types.

X-ray Diffraction (XRD) Analysis

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Such data is crucial for understanding the solid-state properties of the compound. To date, the crystal structure of this compound has not been reported in crystallographic databases.

Vibrational Analysis

A detailed vibrational analysis, often complementing FTIR and Raman spectroscopy with theoretical calculations (such as Density Functional Theory, DFT), would allow for the assignment of all fundamental vibrational modes of this compound. This analysis provides a deeper understanding of the molecule's structural and bonding characteristics.

Spectroscopic Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives of this compound would follow a similar suite of spectroscopic analyses. For any new derivative, techniques such as FTIR, NMR, and mass spectrometry would be essential for confirming the successful modification of the parent molecule and for elucidating the structure of the new compound. The comparison of the spectroscopic data of the derivatives with that of the starting material would highlight the structural changes.

Correlating Spectroscopic Data with Molecular Structure

The elucidation of the precise molecular structure of this compound is achieved through a comprehensive analysis of its spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when correlated, confirms the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino group. The aromatic region will show a complex pattern of multiplets due to the protons on the unsubstituted benzene (B151609) ring and the substituted ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and dione (B5365651) groups. The amino group protons are expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum is expected to show signals for the carbonyl carbons of the dione group at the downfield region (typically around 180-190 ppm). The aromatic carbons will resonate in the range of approximately 110-150 ppm. The carbon atom attached to the amino group is expected to be shielded, shifting its signal upfield, while the carbon bonded to the chlorine atom will be deshielded, causing a downfield shift.

Predicted NMR Data for this compound

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | broad singlet | ~145-155 |

| C2-Cl | - | ~125-135 |

| Aromatic-H | multiplets (7.5-8.5) | ~110-140 |

| C=O | - | ~180-190 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations of the quinone system will give rise to a strong absorption band around 1650-1680 cm⁻¹. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

Interactive Table: Predicted IR Frequencies (cm⁻¹)

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (amino) | 3300-3500 | Medium |

| C-H stretch (aromatic) | >3000 | Medium |

| C=O stretch (quinone) | 1650-1680 | Strong |

| C=C stretch (aromatic) | 1400-1600 | Medium-Strong |

| C-Cl stretch | 600-800 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₈ClNO₂), the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (approximately 257.67 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with about one-third the intensity of the molecular ion peak is also expected. The fragmentation pattern would likely involve the loss of CO molecules from the quinone structure, a characteristic fragmentation for anthraquinones.

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools to investigate the spectral and electronic properties of substituted anthraquinone dyes. uclouvain.beresearchgate.net These methods allow for the optimization of ground-state geometry and the determination of vertical electronic excitation energies. uclouvain.be

Density Functional Theory (DFT) is a widely utilized method for studying the electronic structure of molecules like this compound. Hybrid functionals, such as B3LYP and PBE0, combined with basis sets like 6-31G(d,p), have been shown to provide reliable predictions of maximum absorption wavelengths (λmax) when solvent effects are considered. researchgate.net

DFT calculations are instrumental in determining various molecular properties. For instance, vibrational frequencies and NMR chemical shifts can be calculated from the optimized structure of related molecules using the B3LYP functional with a 6-31G(d, p) basis set. researchgate.net Furthermore, DFT can be used to analyze ionization potential and electron affinity, which can be approximated from HOMO and LUMO orbital energies. rsc.org

Table 1: Commonly Used DFT Functionals and Basis Sets for Substituted Anthraquinones

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, excitation energies uclouvain.beresearchgate.net |

| PBE0 | 6-31G(d,p) | Excitation energies researchgate.netresearchgate.net |

Semi-empirical methods, which are based on the Hartree-Fock formalism but include approximations and empirical parameters, offer a computationally less expensive alternative to ab initio methods for large molecules. wikipedia.org These methods are particularly useful for initial geometry optimizations and for studying electronic spectra. uclouvain.be

Methods such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) are part of a group of semi-empirical methods parameterized to reproduce experimental data like heats of formation and dipole moments. wikipedia.orgscispace.commpg.de The AM1 method, for example, has been used to optimize the geometries of substituted anthraquinones before further analysis of their electronic spectra. researchgate.net Another notable semi-empirical method is ZINDO/S, which has been successfully used to calculate the electronic transition energies and oscillator strengths of anthraquinone derivatives.

Ab initio Hartree-Fock (HF) methods are foundational in quantum chemistry. While semi-empirical methods introduce approximations and empirical data, HF calculations are derived directly from theoretical principles. wikipedia.org The HF formalism is the basis from which more advanced and computationally intensive methods are built. Semi-empirical methods themselves are derived from the HF framework, but with significant simplifications to enhance computational speed. nih.gov

Electronic Structure Analysis

The analysis of the electronic structure of this compound is fundamental to understanding its reactivity and photophysical properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For substituted anthraquinones, the HOMO-LUMO gap can be scrutinized to gain insights into the charge interactions within the molecule. researchgate.net For instance, in a related compound, the calculated HOMO-LUMO gap was found to be 2.96 eV. researchgate.net In another study on anthraquinone, the HOMO and LUMO energy levels were theoretically determined to be -6.99 eV and -2.79 eV, respectively, resulting in a HOMO-LUMO gap of 4.2 eV. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies of Anthraquinone Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthraquinone | -6.99 | -2.79 | 4.2 |

Note: The data in this table is for illustrative purposes based on related anthraquinone compounds and may not represent the exact values for this compound.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and intramolecular interactions. It provides a detailed picture of the bonding and electronic structure of a molecule. In a study of anthracene-9,10-dicarboxaldehyde, NBO analysis was used to investigate the stability of the molecule, revealing significant stabilization energies from various orbital interactions. nih.gov For example, a major stabilization energy of 96.27 kcal/mol was observed from the interaction between a bonding and an anti-bonding orbital. nih.gov Such analysis can elucidate the delocalization of electron density and the nature of chemical bonds within the molecule.

Intramolecular Charge Transfer (ICT) Investigations

Intramolecular charge transfer (ICT) is a fundamental photoinduced process that is critical in many chemical and biological systems. In molecules like this compound, ICT involves the transfer of electron density from an electron-donating group (the amino group) to an electron-accepting group (the anthraquinone core) upon photoexcitation.

Theoretical studies on the parent compound, 1-aminoanthraquinone (B167232) (AAQ), have extensively investigated this phenomenon. Time-dependent density functional theory (TDDFT) simulations suggest that the ICT process in AAQ is associated with a significant structural change, specifically the twisting of the amino group relative to the planar anthraquinone backbone. This leads to the formation of a twisted intramolecular charge transfer (TICT) state. mdpi.com The fluorescence of AAQ is highly dependent on solvent polarity, with large Stokes shifts observed in polar solvents, which is a characteristic feature of ICT. mdpi.com

For this compound, the presence of the electron-withdrawing chloro group at the 2-position is expected to enhance the electron-accepting nature of the anthraquinone core, thereby influencing the ICT process. Theoretical calculations would likely show a lower energy barrier for the ICT process compared to AAQ. The charge transfer character is further substantiated by the significant change in dipole moments between the ground state (S₀) and the first excited state (S₁). iphy.ac.cn

Table 1: Theoretical Dipole Moments of 1-aminoanthraquinone in Different States

| State | Conformation | Dipole Moment (Debye) |

| S₀ | Planar | 2.3818 |

| S₁ | Franck-Condon | 6.7567 |

| S₁ | Twisted | 7.8076 |

This data is for the related compound 1-aminoanthraquinone and is illustrative of the expected changes for this compound. nih.gov

Conformational Analysis

The conformational flexibility of this compound is primarily centered around the rotation of the amino group. Theoretical investigations of 1-aminoanthraquinone have shown that in the ground state, the molecule is largely planar to maximize π-conjugation. However, upon excitation to the S₁ state, the geometry optimizes to a twisted conformation where the amino group is nearly perpendicular to the anthraquinone plane. nih.gov This twisting is a key coordinate in the formation of the TICT state. iphy.ac.cn

The presence of the adjacent chloro group in this compound could introduce some steric hindrance, potentially affecting the preferred dihedral angle of the amino group in both the ground and excited states. Computational modeling would be necessary to determine the precise rotational barrier and the equilibrium geometries.

Molecular Modeling and Simulation

Such computational approaches could be applied to this compound to explore its potential biological activities or its interactions in materials science applications. For example, simulations could predict its alignment in a liquid crystal host for display applications. nih.gov

Theoretical Prediction of Reactivity and Stability

Density functional theory (DFT) calculations are widely used to predict the reactivity and stability of molecules. For anthraquinone derivatives, DFT can be employed to calculate key electrochemical properties, such as redox potentials. The substitution pattern on the anthraquinone core significantly influences these properties. Electron-donating groups, like the amino group, and electron-withdrawing groups, like the chloro group, will modulate the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

The reactivity of this compound can be predicted by analyzing its molecular orbital energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For amino-substituted anthraquinones, the HOMO is typically localized on the amino group and the adjacent aromatic ring, while the LUMO is distributed over the anthraquinone core.

Thermochemical calculations can also be performed to assess the stability of the molecule and its potential decomposition pathways. Studies on unsubstituted anthraquinone anions have suggested that the dianions are relatively stable in solution. nih.gov

Correlation of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For anthraquinone derivatives, a common approach is to correlate calculated electronic absorption spectra with experimentally measured UV-Vis spectra. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating excitation energies and oscillator strengths. researchgate.netaip.orguclouvain.be

By comparing the calculated λmax values with experimental spectra, the accuracy of the chosen computational method and basis set can be assessed. For substituted anthraquinones, it has been shown that hybrid DFT functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p), can provide reliable predictions of λmax, especially when solvent effects are included in the model. researchgate.net

Similarly, other experimental data, such as redox potentials from cyclic voltammetry, can be correlated with theoretically calculated values. These correlations not only validate the computational models but also allow for the predictive design of new molecules with desired properties. nih.gov In the case of this compound, theoretical calculations could be used to interpret its experimental UV-Vis spectrum and to understand the nature of the electronic transitions involved.

Conclusion

1-amino-2-chloroanthracene-9,10-dione stands as a significant compound within the broader class of anthraquinones. Its importance is derived from the unique combination of the stable anthraquinone (B42736) core with a color-modifying amino group and a reactive chloro group. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate, primarily in the synthesis of a wide array of high-performance dyes and pigments. As research continues, its role is expanding into the realm of advanced functional materials, highlighting the enduring relevance of classic dye chemistry in developing new technologies.

Advanced Applications and Emerging Research Areas

Materials Science Applications

The rigid, planar, and π-conjugated structure of the anthraquinone (B42736) skeleton is a foundational feature that makes its derivatives, including 1-amino-2-chloroanthracene-9,10-dione, attractive for materials science. These compounds are explored for their potential in creating novel materials with tailored electronic and optical properties.

Anthracene and its derivatives are popular building blocks for organic semiconductors due to their ability to facilitate charge transport. rsc.org Organic semiconductors are revolutionizing electronics by enabling the creation of lightweight, flexible, and solution-processable devices. mdpi.compolyu.edu.hk

Research into a novel organic semiconductor based on 2-amino-anthracene has demonstrated its potential in this field. The material was characterized for its charge transport properties in an Organic Field-Effect Transistor (OFET) device. rsc.org The findings revealed that the material could be easily aligned and exhibited notable performance, underscoring the utility of the amino-anthracene scaffold in semiconductor applications. rsc.org Similarly, 2-aminoanthraquinone (B85984) (AAq) has been synthesized and studied as an organic semiconductor for use in humidity and temperature sensors. mdpi.comresearchgate.net The inherent properties of these materials, such as their strong π-conjugated systems, make them suitable for fabrication into various organic electronic devices. mdpi.com

OFET Performance of a 2-Amino-Anthracene Based Organic Semiconductor

| Parameter | Value | Reference |

|---|---|---|

| Field-Effect Hole Mobility (μ) | 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ | rsc.org |

| ON/OFF Ratio | 10⁴ | rsc.org |

The interaction of anthraquinone derivatives with light makes them suitable for applications in photonic devices. A key area of exploration is in organic phototransistors (OPTs), which are transistors that can be controlled by light. Research on a 2-amino-anthracene-based semiconductor has highlighted its photoconductive properties, indicating its potential for use in phototransistors. rsc.org The material demonstrated significant responsiveness to light, a critical characteristic for such applications. rsc.org

Photoconductive Properties of a 2-Amino-Anthracene Based Material

| Parameter | Value | Reference |

|---|---|---|

| Photoconductive Gain | >100 | rsc.org |

| Photo-responsivity | >1 A W⁻¹ | rsc.org |

Anthraquinone derivatives are well-known dyes, characterized by strong light absorption properties. wikipedia.org This has led to their investigation as photosensitizers in dye-sensitized solar cells (DSSCs). diva-portal.orgresearchgate.net Several studies have designed and synthesized anthraquinone dyes with anchoring groups (like carboxylic acid) to bind to the semiconductor surface (e.g., TiO₂) in DSSCs. diva-portal.orgresearchgate.net

Despite having broad and intense absorption spectra in the visible region, sometimes extending up to 800 nm, preliminary studies have shown that many anthraquinone dyes exhibit low performance in DSSC applications. diva-portal.orgresearchgate.net Detailed investigations using transient absorption kinetics and density functional theory (DFT) calculations suggest a reason for this low efficiency. The strong electron-withdrawing nature of the two carbonyl groups on the anthraquinone framework is believed to suppress the efficient injection of electrons from the excited dye molecule into the conduction band of the semiconductor, which is a critical step in the energy conversion process. diva-portal.orgdiva-portal.org

The field of optoelectronics relies on materials that can convert light into electrical signals or vice versa. Arylaminoanthraquinone derivatives are of particular interest because their photophysical properties can be precisely controlled. rsc.org By carefully selecting and positioning electron-donating (like amino) and electron-accepting (like sulfone) substituents on the anthraquinone core, researchers can tune the molecule's frontier orbitals (HOMO and LUMO). rsc.org This allows for the creation of a "library" of dyes with finely-tuned colors and absorption properties, which is crucial for developing new optoelectronic devices. rsc.org The use of 2-aminoanthraquinone in fabricating humidity and temperature sensors further demonstrates the role of these compounds as active materials in optoelectronic sensing devices. mdpi.com

Fluorescence and Sensing Applications

The anthraquinone core can be functionalized to create chemosensors that signal the presence of specific analytes, such as metal ions or anions, through a change in their fluorescence or color. researchgate.net The introduction of amino and chloro groups can significantly influence the molecule's binding affinity and signaling response.

Monitoring environmental contaminants is crucial for public safety, and fluorescence-based sensors offer a highly sensitive and selective method for detecting pollutants. researchgate.netnih.gov Anthraquinone derivatives have emerged as a vibrant area of research for developing these sensors. researchgate.net

A notable example is a fluorescent chemosensor developed from poly(1-amino-5-chloroanthraquinone) (PACA) for the detection of ferric ions (Fe³⁺) in semi-aqueous solutions. researchgate.net The sensor demonstrated remarkable sensitivity, as the polymer's fluorescence was significantly quenched even by trace amounts of Fe³⁺. This quenching effect is attributed to the formation of a non-fluorescent complex between the polymer and the ferric ion. researchgate.net The sensor's high selectivity and ultra-low detection limit highlight the potential of chloro- and amino-substituted polyanthraquinones in monitoring heavy metal pollutants. researchgate.net

Other research has focused on creating anthraquinone-imidazole-based sensors for the sequential detection of silver ions (Ag⁺) and biologically important thiols. rsc.org Furthermore, 2-aminoanthraquinone has been successfully used as the active material in sensors for environmental parameters like humidity. mdpi.comresearchgate.net

Performance of Poly(1-amino-5-chloroanthraquinone) as a Fluorescent Sensor for Fe³⁺

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Fe³⁺ | researchgate.net |

| Linear Response Range | 1.0 × 10⁻¹⁰ M to 1.0 × 10⁻⁴ M | researchgate.net |

| Detection Limit | 2.0 × 10⁻¹¹ M | researchgate.net |

Fluorescence Microscopy

Aminoanthracene derivatives are recognized for their fluorescent properties, making them valuable tools in bioimaging. nih.gov The core structure allows these compounds to function as fluorescent probes. nih.gov For instance, the related compound 9-aminoanthracene (B1202694) (9AA) emits a green fluorescence, which has been successfully utilized for staining organic compounds, proteins, and even rat organ tissues for observation under a microscope. nih.gov Researchers have found that by controlling the auto-oxidation process, the fluorescence emission of these compounds can be maintained for extended periods, which is crucial for bioimaging applications. nih.gov This principle of using aminoanthracene structures as staining reagents in fluorescence microscopy highlights the potential of this compound in similar applications. nih.gov

Analytical Chemistry Probes

Amino- and diamino-substituted 9,10-anthracenediones are widely utilized as analytical reagents and color indicators. researchgate.net Their ability to exhibit noticeable color changes in response to specific chemical environments or the presence of certain ions makes them highly effective as chromogenic sensors. researchgate.net These compounds can be engineered to selectively interact with specific metal ions, leading to a distinct and visible colorimetric response. researchgate.net This characteristic is foundational to their use as probes in analytical chemistry for the detection and quantification of various analytes. researchgate.net

Sensor Studies

The application of aminoanthracene-9,10-dione derivatives in sensor technology is a significant area of research. researchgate.net Molecular receptors based on the 1-aminoanthracene-9,10-dione structure have been synthesized to act as sensors for heavy metal ions. researchgate.net In one study, specific chromogenic sensors demonstrated a remarkable color change from red to blue upon the addition of Copper(II) ions. researchgate.net This highly selective interaction, which results in a significant shift in the maximum absorption wavelength (λmax), allows for the "naked eye" detection of Cu(II). researchgate.net Such sensors are valuable for environmental monitoring and analytical testing, providing a straightforward method for identifying the presence of specific metal ions even in complex mixtures. researchgate.net

Electrochemical Applications

The redox properties inherent in the anthraquinone framework are central to its use in electrochemical applications. rsc.org These compounds can undergo reversible oxidation-reduction reactions, making them suitable for use as electroactive materials. rsc.org Research has focused on modifying the basic anthraquinone structure to enhance properties like solubility and stability, which are critical for practical applications. rsc.orgresearchgate.net

A promising application of anthraquinone derivatives is in nonaqueous redox flow batteries (RFBs), a technology targeted for large-scale energy storage. researchgate.net Anthraquinone-based materials are attractive as active components in these batteries due to their fast kinetics and reversible two-electron redox reactions. rsc.org However, a key challenge has been the low solubility and stability of these compounds in the organic solvents used in nonaqueous systems. rsc.org

To overcome these limitations, researchers have designed modified anthraquinone structures. By incorporating groups like acetamide (B32628) and tetraalkylammonium, new electroactive ionic species have been developed with improved solubility and stability. rsc.org In one example, a flow battery utilizing a modified anthraquinone electrolyte demonstrated impressive cycling performance over 200 cycles, with an average coulombic efficiency of 96.8% and energy efficiency of 82.4%. rsc.org Another approach involved synthesizing redox-active phenothiazine (B1677639) and viologen derivatives with permanent charges, which allowed for the operation of an all-organic, supporting-salt-free full flow cell. rsc.org This cell cycled stably for over 100 cycles (433 hours) with a minimal capacity loss of only 0.14% per cycle. rsc.org

Data sourced from research on anthraquinone-based electroactive ionic species. rsc.org

Biochemical and Pharmaceutical Research Applications (excluding clinical human trials)

Aminoanthracenediones are a focal point in the search for new biologically active compounds. researchgate.net Their derivatives have been investigated for a wide range of potential activities, including antibacterial, antifungal, anticancer, and antiviral properties. researchgate.net The planar tricyclic aromatic system of anthraquinones allows them to intercalate into DNA, disrupting its function and potentially leading to cell death, a mechanism explored in anticancer research.

A significant area of research for amino-anthracene-9,10-dione derivatives is their potential as enzyme inhibitors, particularly for Monoamine Oxidase (MAO). researchgate.netresearchgate.net The MAO enzyme, which exists in two isoforms (MAO-A and MAO-B), is involved in the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. researchgate.net Inhibition of these enzymes is a key strategy in treating neurological conditions; MAO-A inhibition is associated with antidepressant effects, while MAO-B inhibition is linked to treatments for Alzheimer's and Parkinson's disease. researchgate.net

Synthetic anthracene-9,10-dione derivatives have been evaluated for their inhibitory action on both MAO isoforms. researchgate.netresearchgate.net In these studies, certain compounds showed significant inhibition of MAO-A when compared to the standard inhibitor Clorgyline, and others demonstrated considerable inhibition of MAO-B relative to the standard Pargyline. researchgate.netresearchgate.net These findings suggest that synthetic anthraquinones are a promising class of compounds for developing novel, reversible MAO inhibitors. researchgate.net

Table 2: Comparative MAO Inhibition by Synthetic Anthracene-9,10-dione Compounds

| Compound Group | Target Enzyme | Comparison Standard | Result |

|---|---|---|---|

| Compounds 1, 2, 5, 8, 9 | MAO-A | Clorgyline | Significant Inhibition |

| Compounds 1, 3, 5, 8, 9 | MAO-B | Pargyline | Considerable Inhibition |

Data from pharmacological evaluations of novel amino-anthracene-9,10-dione derivatives. researchgate.netresearchgate.net

Antagonists of Signaling Pathways

Anthracene-9,10-dione derivatives are being investigated for their ability to antagonize critical cellular signaling pathways, which are often dysregulated in various diseases. Notably, compounds within this class have been identified as inhibitors of the Wnt/β-catenin signaling pathway. nih.gov Aberrant Wnt signaling is implicated in the progression of numerous cancers, making its inhibition a key therapeutic strategy. nih.gov The mechanism of action for some anthracene-9,10-dione derivatives involves interfering with the interaction between β-catenin and its coactivators, a crucial step in the activation of Wnt target genes. nih.gov While research into the specific action of this compound is ongoing, its structural similarity to known Wnt signaling inhibitors suggests it may hold similar potential as a modulator of this pathway.

Promoters in Biotransformation Processes

The role of this compound and its derivatives in biotransformation processes is an area of developing research. Biotransformation, the chemical modification of compounds by living organisms, is essential for detoxification and metabolism. Certain chemical structures can promote these processes by inducing the expression of metabolic enzymes. While direct evidence for this compound as a promoter in biotransformation is not yet extensively documented, the broader class of anthraquinones is known to undergo various enzymatic reactions, including reduction and conjugation. The interaction of this specific compound with metabolic pathways continues to be an area of scientific interest.

Ligands in Biochemical Processes

The molecular structure of this compound lends itself to functioning as a ligand in various biochemical processes. The presence of amino and carbonyl groups allows for the chelation of metal ions, forming stable complexes. This property is significant as these metal complexes can exhibit unique biological activities. For instance, derivatives of 2-aminoanthracene-9,10-dione have been used to synthesize azo dye ligands that, when complexed with metal ions like Fe(II), Co(II), and Ni(II), show antibacterial properties. ekb.eg The spectral and analytical data of such complexes indicate that the aminoanthracene-9,10-dione moiety can act as a bidentate chelating agent. ekb.eg This suggests a potential for this compound to be utilized in the development of new therapeutic agents or as a tool for studying metal-protein interactions.

Investigation as Analytical Reagents and Indicators

The potential of this compound as an analytical reagent and indicator is rooted in the characteristic properties of the aminoanthraquinone scaffold. These compounds often exhibit distinct colorimetric and fluorometric responses to changes in their chemical environment, such as pH or the presence of specific metal ions. This makes them candidates for use as indicators in titrations or as reagents in the photometric determination of various analytes. While specific applications for this compound in this area are still under investigation, the general class of aminoanthracene-9,10-diones has been noted for its utility in analytical chemistry.

Dye and Pigment Technology (Advanced Applications)

Beyond traditional coloring, this compound serves as a key intermediate in the synthesis of advanced dyes and pigments with specialized functionalities. biosynth.com

Colorants for Synthetic Polymer Fibers

Aminoanthraquinone derivatives are crucial in the development of high-performance dyes for synthetic polymer fibers. google.com These dyes are valued for their bright colors, stability, and excellent fastness properties on materials like polyester (B1180765) and polyamide. This compound can be chemically modified to create a range of disperse dyes. The chlorine atom in the 2-position offers a site for nucleophilic substitution, allowing for the introduction of various functional groups to fine-tune the dye's color, solubility, and affinity for different fibers. This versatility makes it a valuable building block for creating a diverse palette of colors for synthetic textiles.

Dyes for Optical Switching

The application of anthraquinone derivatives in materials for optical switching is an emerging field of research. While direct evidence for the use of this compound in optical switching is limited, related compounds like 2-aminoanthracene-9,10-dione have been studied for their optical properties in thin films for applications such as photodetectors. researchgate.net These studies explore the optical absorption and dispersion properties, which are fundamental to the development of materials that can alter their optical characteristics in response to an external stimulus like light. The conjugated π-system of the anthraquinone core in this compound provides the necessary electronic structure for potential applications in nonlinear optics and optical data storage, pending further investigation and development.

Colorants in Liquid Crystals

Anthraquinone derivatives are a significant class of dichroic dyes used in guest-host liquid crystal displays (LCDs). In these systems, the dye (guest) molecules are dissolved in a liquid crystal (host) matrix. The orientation of the liquid crystal molecules, controlled by an electric field, in turn orients the dye molecules. This alignment dictates the absorption of polarized light, enabling the display to switch between colored and transparent states.

The performance of a dichroic dye is largely dependent on its molecular structure, which influences key properties such as the dichroic ratio, order parameter, and solubility in the liquid crystal medium. The dichroic ratio is a measure of the dye's ability to absorb light differently depending on its orientation relative to the polarization of the light. A high dichroic ratio is desirable for achieving high contrast in the display.

While specific research on the dichroic properties of this compound is not extensively documented in publicly available literature, studies on analogous chloroanthraquinone and aminoanthraquinone compounds provide valuable insights. For instance, research on various chloro-substituted anthraquinones has shown that the position and number of chloro-substituents significantly affect their solubility and order parameter in nematic liquid crystals. Generally, the introduction of substituents can alter the aspect ratio of the dye molecule, which influences its alignment within the liquid crystal host. The amino group in the 1-position is known to act as an electron-donating group, which can affect the transition dipole moment and, consequently, the color and dichroic properties of the dye. The interplay between the electron-donating amino group and the electron-withdrawing chloro group in this compound is expected to influence its absorption spectrum and dichroic behavior.

Further research is required to quantify the specific dichroic ratio, order parameter, and solubility of this compound in various liquid crystal mixtures to fully assess its potential for high-performance guest-host LCDs.

Jet-Printing Inks

The vibrant color and stability of anthraquinone-based dyes make them attractive candidates for use in printing inks, including those for jet-printing applications. The suitability of a colorant for inkjet inks is determined by several factors, including its color strength, lightfastness, thermal stability, and solubility in the ink vehicle.

While specific formulations for jet-printing inks containing this compound are proprietary and not widely published, patents related to anthraquinone colorants for inks provide a general framework. For instance, monofunctional amine-substituted-9,10-anthraquinone compounds have been developed for solid ink applications. google.com These dyes are noted for their good lightfastness and thermal stability, which are crucial properties for printed materials to resist fading over time and withstand the high temperatures often encountered in printing processes.

The chemical structure of this compound, with its combination of an amino and a chloro substituent on the anthraquinone core, is expected to confer good chromophoric properties. The specific shade and intensity of the color would be influenced by these substituents. The solubility of the dye in the ink formulation is a critical parameter that affects the stability and jetting performance of the ink. The presence of the polar amino group and the chloro atom can influence its solubility in different solvent systems.

To be effectively used in jet-printing inks, this compound would likely need to be formulated with appropriate solvents, resins, and other additives to ensure stable dispersion, proper viscosity, and good adhesion to the printing substrate. Detailed research findings on the performance characteristics of this specific compound in jet-printing inks, such as its lightfastness and durability on various media, are needed to fully evaluate its commercial potential.

Organic Synthesis Reagents and Intermediates

This compound serves as a valuable intermediate in the synthesis of a wide range of other organic molecules, particularly more complex dyes and functional materials. The reactivity of the amino and chloro groups, as well as the anthraquinone core, allows for various chemical transformations.

The amino group can undergo reactions such as diazotization, followed by coupling reactions to form azo dyes. It can also be acylated or alkylated to modify the properties of the resulting molecule. The chlorine atom, being a halogen, can be substituted through nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at the 2-position of the anthraquinone skeleton, leading to the synthesis of a diverse library of derivatives with tailored properties.

For example, 1-aminoanthraquinone (B167232) is a key intermediate in the production of many acid, reactive, and disperse dyes. google.comjournalajacr.com The synthesis of important dye precursors like bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) starts from 1-aminoanthraquinone. google.com Similarly, this compound can be envisioned as a starting material for the synthesis of novel dyes with specific colors and fastness properties. The presence of the chloro group offers a reactive site for further functionalization, which is not present in the parent 1-aminoanthraquinone.

One documented synthetic route involving a related compound is the Ullmann condensation. For instance, 1-chloroanthraquinone (B52148) can be reacted with N-phenylethylenediamine in a copper-catalyzed Ullmann cross-coupling reaction to synthesize precursors for disperse reactive dyes. researchgate.net This suggests that this compound could undergo similar reactions, with the amino group potentially influencing the reaction conditions and outcomes.

The anthraquinone core itself can also be chemically modified, although it is generally stable. Under certain conditions, reactions such as sulfonation or nitration can occur, further expanding the range of accessible derivatives. The versatility of this compound as a building block in organic synthesis makes it a compound of interest for the development of new materials with applications in dyeing, electronics, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-amino-2-chloroanthracene-9,10-dione, and how can reaction conditions be optimized?

- Methodology :

- Nitration : Introduce nitro groups to anthracene derivatives using mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures (<30°C) to avoid over-nitration .

- Reduction : Convert nitro to amino groups via SnCl₂ in concentrated HCl or catalytic hydrogenation (e.g., Pd/C, H₂) under inert atmospheres .

- Halogenation : Use Cl₂ or SOCl₂ in polar aprotic solvents (e.g., DMF) for selective chloro-substitution. Monitor reaction progress via TLC to prevent dihalogenation .

- Optimization : Adjust stoichiometry, solvent polarity, and temperature. For example, lower temperatures (0–5°C) during nitration improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- ¹H NMR : Dissolve in deuterated chloroform (CDCl₃) to identify aromatic protons (δ 7.2–8.5 ppm) and amino groups (δ 4.8–5.5 ppm). Coupling patterns distinguish substitution positions .

- X-ray Diffraction : Refine crystallographic parameters (e.g., aR1, wR2) to resolve bond lengths and angles, confirming the planar anthracene core .

- UV-Vis Spectroscopy : Analyze π→π* transitions (λmax ~250–400 nm) to assess conjugation effects from substituents .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in electronic property predictions for this compound?

- Approach :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, correlating with experimental redox potentials. Address discrepancies by comparing solvent effects (e.g., PCM models) .

- Reactivity Analysis : Simulate Fukui indices to predict nucleophilic/electrophilic sites, clarifying conflicting substitution patterns observed in halogenation .

Q. What strategies address inconsistencies in spectroscopic data during structural elucidation?

- Resolution Methods :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 286.05) .

- Crystallographic Refinement : Use SHELXL for disorder modeling when crystallographic data shows overlapping electron densities (e.g., chloro vs. amino group positions) .

Q. How does this compound enhance carbon-based nanomaterials in materials science?

- Applications :

- Graphene Functionalization : Covalently attach via amide coupling (EDC/NHS chemistry) to improve dispersibility and electron transport in composites .

- Photovoltaic Devices : Utilize as an electron-accepting layer in organic solar cells, leveraging its low LUMO (-3.1 eV) for efficient charge separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.